molecular formula C11H16O7 B8578546 beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate

beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate

Cat. No.: B8578546
M. Wt: 260.24 g/mol
InChI Key: DJXJTSGHFMVUCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate typically involves the acetylation of 2-deoxy-D-ribose. The process begins with the protection of the hydroxyl groups of 2-deoxy-D-ribose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of beta-D-erythro-Pentopyranose, 2-deoxy-, 1,3,4-triacetate involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate or inhibitor, influencing the activity of enzymes and other proteins. The acetyl groups play a crucial role in modulating its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetylated hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

(2,5-diacetyloxyoxan-4-yl) acetate

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-11(18-8(3)14)15-5-10(9)17-7(2)13/h9-11H,4-5H2,1-3H3

InChI Key

DJXJTSGHFMVUCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CC(OCC1OC(=O)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.56 g, 1.44 mmol) in CH3CN, was added neat 2,2,2-trifluoroethylamine (0.236 g, 1.74 mmol), dropwise. The reaction was stirred at room temperature until complete by TLC (3 h). The reaction was quenched with saturated aqueous NaHCO3 (15 mL). The aqueous layer was then extracted three times with DCM, and the organic layers were combined, dried with MgSO4, filtered and concentrated. The concentrated mixture was purified via flash column chromatography in a solvent system of 1:1 EtOAc and hexanes, providing (2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-(3,2,2,2-trifluoroethyl)thioureido)-tetrahydro-2H-pyran-2,4,5-triyl triacetate (0.576 g, 81% yield). 1H NMR (500 MHz, CDCl3) δ 2.00 (6H, s), 2.04 (s, 3H), 3.87-3.90 (m, 1H), 4.03-4.11 (m, 1H), 4.20-4.26 (m, 2H), 4.36 (s, 1H), 5.07 (t, 1H, J=9.6 Hz), 5.27 (t, 1H, J=9.8 Hz), 5.73 (d, 1H, J=8.5 Hz), 6.75 (s, 2H).
Name
(2S,3R,4R,5S,6R)-6-(acetoxymethyl)-3-isothiocyanato-tetrahydro-2H-pyran-2,4,5-triyl triacetate
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.236 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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